![molecular formula C18H19F21NO4P B13836859 Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt is a fluorophosphate compound known for its unique properties and applications. It is often used as a surfactant, surface treatment agent, and leveling agent. The compound has a molecular formula of C12H6F21O4P•2(C6H13N) and a molecular weight of 644.1129917 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluoro-1-dodecanol with phosphoric acid, followed by the addition of cyclohexylamine . The reaction is carried out under inert gas atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of perfluorinated carboxylic acids, while reduction can yield partially fluorinated alcohols.
科学的研究の応用
Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and surface treatment agent in various chemical processes.
Biology: Employed in biological research for its unique properties and interactions with biological molecules.
Medicine: Investigated for potential medical applications, including drug delivery and diagnostic agents.
Industry: Utilized in industrial processes for its surfactant and leveling properties.
作用機序
The mechanism of action of Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic surfaces and interfaces, enhancing its surfactant properties. Additionally, the phosphate group can participate in various biochemical reactions, contributing to its effectiveness in different applications .
類似化合物との比較
Similar Compounds
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with surfactant properties.
Perfluorooctanesulfonic Acid (PFOS): Known for its use in industrial applications as a surfactant and surface treatment agent.
Perfluorodecanoic Acid (PFDA): Similar in structure and properties to Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt.
Uniqueness
This compound is unique due to its specific combination of a fluorinated alkyl chain and a phosphate group, which imparts distinct surfactant and surface treatment properties. Its cyclohexylamine salt form further enhances its solubility and stability in various applications.
特性
分子式 |
C18H19F21NO4P |
|---|---|
分子量 |
743.3 g/mol |
IUPAC名 |
cyclohexanamine;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H6F21O4P.C6H13N/c13-3(14,1-2-37-38(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;7-6-4-2-1-3-5-6/h1-2H2,(H2,34,35,36);6H,1-5,7H2 |
InChIキー |
KXQJYNYQHFFJPP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N.C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
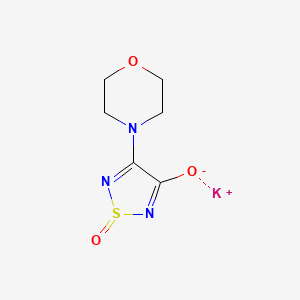
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)
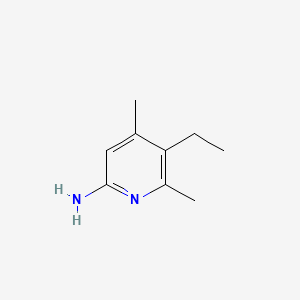
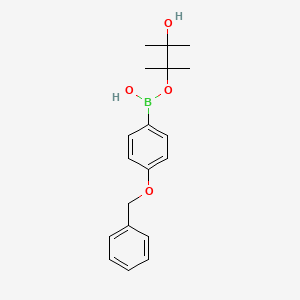

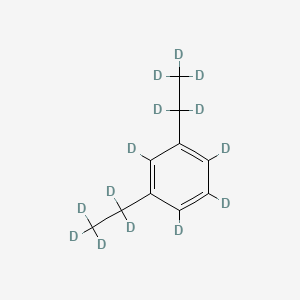
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

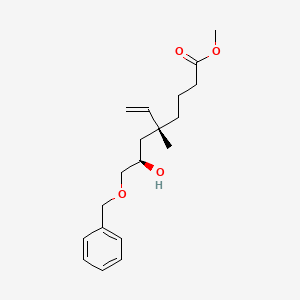
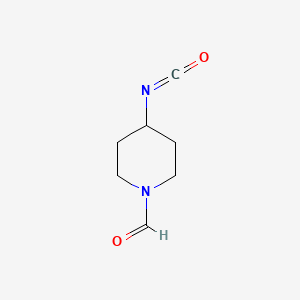

![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
